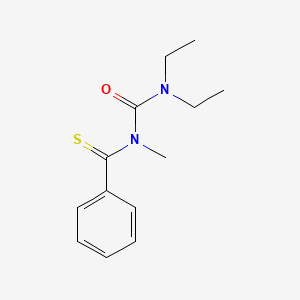
N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide is an organic compound with a complex structure that includes both carbamoyl and thiocarbamate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide typically involves the reaction of N-methylbenzenecarbothioamide with diethylcarbamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product . The reaction can be represented as follows:
N-methylbenzenecarbothioamide+diethylcarbamoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiocarbamates.
Aplicaciones Científicas De Investigación
N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thiocarbamate groups into molecules.
Medicine: Explored for its potential therapeutic effects, including its role in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. For example, it has been shown to inactivate liver mitochondrial aldehyde dehydrogenase by forming a covalent bond with the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Diethylcarbamoyl chloride: A related compound used in the synthesis of N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide.
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Carbamoyl chloride: The parent compound of the carbamoyl chloride family, known for its reactivity and use in organic synthesis.
Uniqueness
This compound is unique due to its dual functional groups (carbamoyl and thiocarbamate), which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where both functionalities are required.
Propiedades
Número CAS |
88225-93-8 |
|---|---|
Fórmula molecular |
C13H18N2OS |
Peso molecular |
250.36 g/mol |
Nombre IUPAC |
1-(benzenecarbonothioyl)-3,3-diethyl-1-methylurea |
InChI |
InChI=1S/C13H18N2OS/c1-4-15(5-2)13(16)14(3)12(17)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
Clave InChI |
WFTABQBZNHQTJW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)N(C)C(=S)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)

![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)
![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)
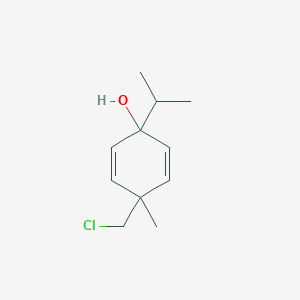

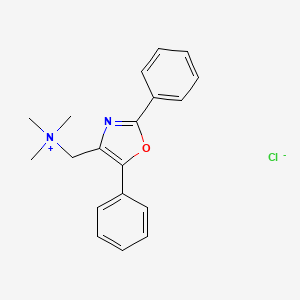
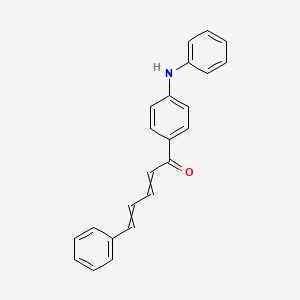
![2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14379368.png)
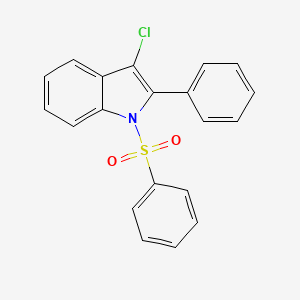
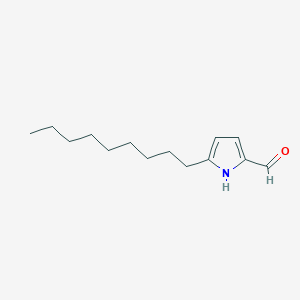
![5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol](/img/structure/B14379392.png)

![17-[([1,1'-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14379405.png)
